molecular formula C12H20N2O3 B572530 Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1251009-03-6

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B572530
CAS No.: 1251009-03-6
M. Wt: 240.303
InChI Key: UTKCYVWXAPAFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀N₂O₃. It is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro nonane ring system.

Preparation Methods

The synthesis of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with an oxidizing agent to introduce the oxo group at the 8-position . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or other reagents to facilitate the reaction . Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of tert-butyl 8-oxo-2,7-diazaspiro[4

Properties

IUPAC Name

tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(15)13-7-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKCYVWXAPAFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726253
Record name tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251009-03-6
Record name tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.